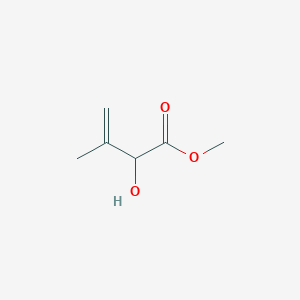
Methyl 2-hydroxy-3-methylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-3-methylbut-3-enoate (CAS 34680-70-1) is a branched-chain unsaturated ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Its structure features a hydroxyl group at position 2, a methyl-substituted double bond at position 3, and a methyl ester group.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Ethyl 2-hydroxy-3-methylbut-3-enoate
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- CAS : 33537-17-6
- Key Differences :
- The ethyl ester derivative replaces the methyl ester group, increasing molecular weight by ~14 g/mol.
- Physical Properties : Boiling point = 208.2°C, density = 1.027 g/cm³, and flash point = 80.5°C .
- Reactivity : The ethyl group may slightly reduce electrophilicity at the ester carbonyl compared to the methyl analog.
- Applications : Used in specialty chemical synthesis; its higher lipophilicity may influence solubility in organic solvents .
Chlorinated Derivatives
Methyl 2-chlorobut-3-enoate
- Molecular Formula : C₅H₇ClO₂
- CAS : CID 11116117
- Key Differences :
Methyl 2-chloro-3-methylbut-3-enoate
- Molecular Formula : C₆H₉ClO₂
- CAS : CID 101634971
- Key Differences: Combines chlorine substitution and a methyl group at position 3, creating a sterically hindered reactive site. Applications: Potential intermediate in agrochemical or pharmaceutical synthesis due to dual functionality .
Complex Methyl Esters from Natural Resins
- Key Differences: Molecular Complexity: These diterpene-derived esters have multi-ring systems and higher molecular weights (>300 g/mol). Applications: Used in natural product studies and traditional medicine, contrasting with the synthetic utility of Methyl 2-hydroxy-3-methylbut-3-enoate .
Amino-Substituted Methyl Esters
- Example: Methyl 2-benzoylamino-3-arylaminobut-2-enoates
- Molecular Formula : ~C₁₈H₁₇N₂O₃ (varies by substitution)
- Synthesis: Prepared via condensation reactions with aromatic amines, differing from the hydroxylation/esterification routes for the target compound .
Saturated Fatty Acid Methyl Esters
- Examples: Methyl decanoate (CAS 110-42-9), methyl laurate (CAS 111-82-0) .
- Key Differences: Structure: Long alkyl chains (C10–C12) without unsaturation or hydroxyl groups. Physical Properties: Higher boiling points (>250°C) and lower water solubility compared to this compound. Applications: Common in biodiesel and surfactants, unlike the specialized synthetic uses of the target compound .
Research Findings and Trends
- Reactivity: The hydroxyl and alkene groups in this compound enable Diels-Alder reactions and oxidation, whereas chlorinated analogs favor nucleophilic substitutions .
- Synthetic Utility : Ethyl and methyl esters are often interchangeable, but steric and electronic effects dictate reaction outcomes .
- Natural vs. Synthetic: Natural resin esters (e.g., communic acid derivatives) are structurally complex but less versatile in synthetic workflows compared to simpler esters like this compound .
Propriétés
Numéro CAS |
34680-70-1 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h5,7H,1H2,2-3H3 |
Clé InChI |
XKJWUMFWOHOXIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















